2,4-Heptanedione, 6-methyl-3-(1-methylethyl)-
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Overview
Description
2,4-Heptanedione, 6-methyl-3-(1-methylethyl)-, also known as 6-Methyl-2,4-heptanedione, is an organic compound with the molecular formula C10H18O2. It is a beta-diketone, which means it contains two ketone groups separated by a single carbon atom. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- can be achieved through several methods. One common method involves the condensation of acetone with isovaleraldehyde in the presence of a base, followed by oxidation to form the diketone . Another method includes the reaction of isovaleryl chloride with acetylacetone under basic conditions .
Industrial Production Methods
In industrial settings, the production of 2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The compound can participate in substitution reactions, such as the formation of oximes and hydrazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Hydroxylamine (NH2OH) and hydrazine (N2H4) are typical reagents for forming oximes and hydrazones.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Oximes and hydrazones.
Scientific Research Applications
2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- involves its reactivity as a beta-diketone. The compound can undergo intramolecular aldol reactions, leading to the formation of cyclic products . The diketone structure allows it to participate in various nucleophilic addition and substitution reactions, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A simpler beta-diketone with similar reactivity but fewer carbon atoms.
2,4-Hexanedione: Another beta-diketone with a slightly longer carbon chain.
2,4-Octanedione: A beta-diketone with a longer carbon chain, similar in structure but with different physical properties.
Uniqueness
2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- is unique due to its specific molecular structure, which includes a methyl group and an isopropyl group. This structure provides distinct reactivity and properties compared to other beta-diketones, making it valuable in specific chemical and industrial applications .
Properties
CAS No. |
66142-58-3 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
6-methyl-3-propan-2-ylheptane-2,4-dione |
InChI |
InChI=1S/C11H20O2/c1-7(2)6-10(13)11(8(3)4)9(5)12/h7-8,11H,6H2,1-5H3 |
InChI Key |
SRCAIEYHDWDRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(C(C)C)C(=O)C |
Origin of Product |
United States |
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